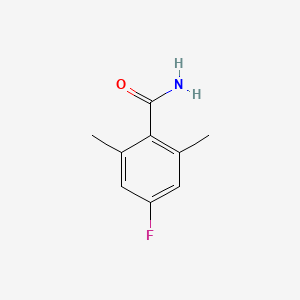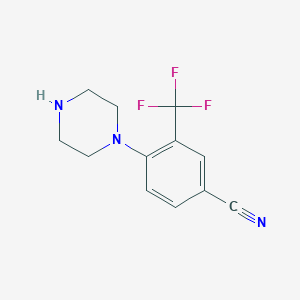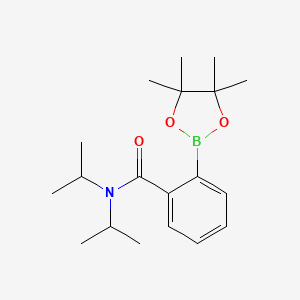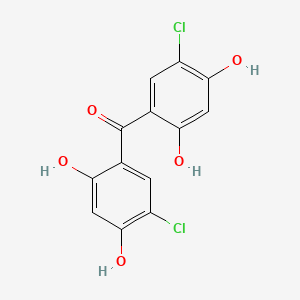
6,7,10,11-Tetrakis(hexyloxy)-3-(trimethylsilyl)-triphenylenyl-2-triflate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7,10,11-Tetrakis(hexyloxy)-3-(trimethylsilyl)-triphenylenyl-2-triflate is an organosilicon compound that has been widely studied for its potential applications in a variety of scientific fields. It is a derivative of the triphenylene family and is composed of a tetra-substituted hexyloxy-triphenylene core with three trimethylsilyl groups and a triflate anion. This compound is soluble in various organic solvents and is stable under ambient conditions. It has been used in a variety of scientific research applications, including as a catalyst, a fluorescent dye, and a fluorescent probe.
Aplicaciones Científicas De Investigación
6,7,10,11-Tetrakis(hexyloxy)-3-(trimethylsilyl)-triphenylenyl-2-triflate has been used in a variety of scientific research applications. It has been used as a catalyst in the synthesis of organic compounds and as a fluorescent dye in fluorescence microscopy. It has also been used as a fluorescent probe in bioimaging and as a sensitizer in photodynamic therapy.
Mecanismo De Acción
6,7,10,11-Tetrakis(hexyloxy)-3-(trimethylsilyl)-triphenylenyl-2-triflate has been found to act as a Lewis acid catalyst in the synthesis of organic compounds. This is due to its ability to form hydrogen bonds with the substrate molecules, which facilitates the formation of the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6,7,10,11-Tetrakis(hexyloxy)-3-(trimethylsilyl)-triphenylenyl-2-triflate have not been extensively studied. However, it has been found to have low toxicity in mice and rats and is not expected to have any adverse effects on humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of 6,7,10,11-Tetrakis(hexyloxy)-3-(trimethylsilyl)-triphenylenyl-2-triflate is its high solubility in various organic solvents, which makes it an ideal compound for use in lab experiments. It is also stable under ambient conditions and can be used as a catalyst in the synthesis of organic compounds. However, it is not as effective as some other catalysts and may not be suitable for some applications.
Direcciones Futuras
There are a number of potential future directions for 6,7,10,11-Tetrakis(hexyloxy)-3-(trimethylsilyl)-triphenylenyl-2-triflate. These include further research into its potential applications as a catalyst, fluorescent dye, and fluorescent probe. Additionally, it could be studied for its potential use in drug delivery systems and as a sensitizer in photodynamic therapy. It could also be used in the synthesis of other organosilicon compounds and as a reagent in the synthesis of organic compounds. Finally, it could be investigated for its potential use in the development of new materials and technologies.
Métodos De Síntesis
6,7,10,11-Tetrakis(hexyloxy)-3-(trimethylsilyl)-triphenylenyl-2-triflate can be synthesized from the reaction of 2,3,6,7-tetra-tert-butyl-triphenylene and hexyl chloroformate in the presence of a catalytic amount of triethylamine in dichloromethane. The reaction mixture is stirred for 1 hour at room temperature and then filtered. The filtrate is then evaporated to yield the desired product.
Propiedades
IUPAC Name |
(6,7,10,11-tetrahexoxy-3-trimethylsilyltriphenylen-2-yl) trifluoromethanesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H67F3O7SSi/c1-8-12-16-20-24-52-40-28-34-35-29-41(53-25-21-17-13-9-2)43(55-27-23-19-15-11-4)31-37(35)39-33-45(58(5,6)7)44(56-57(50,51)46(47,48)49)32-38(39)36(34)30-42(40)54-26-22-18-14-10-3/h28-33H,8-27H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCLFYTSAUGURCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=C(C=C2C(=C1)C3=CC(=C(C=C3C4=CC(=C(C=C24)OS(=O)(=O)C(F)(F)F)[Si](C)(C)C)OCCCCCC)OCCCCCC)OCCCCCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H67F3O7SSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
849.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7,10,11-Tetrakis(hexyloxy)-3-(trimethylsilyl)-triphenylenyl-2-triflate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4,4,4,4-(1,3,6,8-Pyrenetetrayl)tetrakis[benzenamine], 95%](/img/structure/B6319132.png)
![5-[(11aR)-10,11,12,13-Tetrahydrodiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-5-yl]-5H-dibenz[b,f]azepine, 98%](/img/structure/B6319148.png)



![(11bS)-4-Hydroxy-2,6-bis(5'-ph[1,1':3',1''-terph]-2'-yl)-4-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepinoxide, 98%, (99% ee)](/img/structure/B6319183.png)



